Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate is a complex organic compound that features both an indole and a benzothiazole moiety. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties . The benzothiazole ring system is also notable for its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The benzothiazole moiety can be introduced through condensation reactions involving appropriate thioamides and ortho-aminothiophenols .
Industrial Production Methods
Industrial production methods for such complex molecules often involve automated synthesis using advanced organic synthesis robots and continuous flow reactors. These methods ensure high yield and purity while minimizing human error and reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzothiazole rings.
Reduction: Reduction reactions can be performed on the nitro groups if present in the molecule.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution often involves reagents like bromine (Br₂) and chloromethane (CH₃Cl) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
Biologically, indole derivatives are known for their role in cell signaling and as precursors to neurotransmitters like serotonin. The benzothiazole moiety adds to its biological significance, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential anticancer, antiviral, and anti-inflammatory properties. Its ability to interact with multiple biological targets makes it a promising therapeutic agent .
Industry
Industrially, it is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action involves the interaction of the indole and benzothiazole moieties with specific molecular targets. The indole ring can bind to various receptors, influencing cell signaling pathways. The benzothiazole moiety can interact with enzymes and proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Benzothiazole: Found in various pharmacologically active compounds.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
What sets Tert-butyl N-[2-(1H-indol-3-YL)-1-[(6-methyl-1,3-benzothiazol-2-YL)carbamoyl]ethyl]carbamate apart is its combined indole and benzothiazole structure, which offers a unique set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)-1-[(6-methyl-1,3-benzothiazol-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-14-9-10-18-20(11-14)32-22(26-18)28-21(29)19(27-23(30)31-24(2,3)4)12-15-13-25-17-8-6-5-7-16(15)17/h5-11,13,19,25H,12H2,1-4H3,(H,27,30)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESIYVZTLKGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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